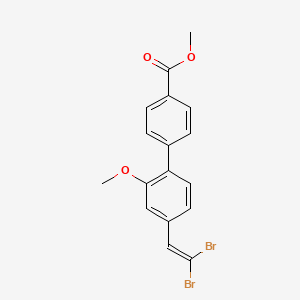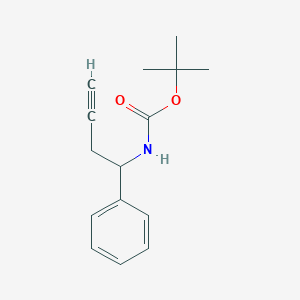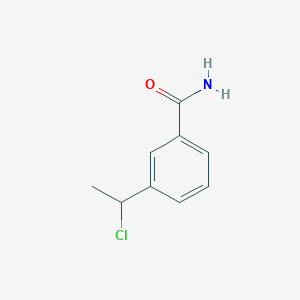
N-benzoyl-5-(bromomethyl)indole
Übersicht
Beschreibung
N-benzoyl-5-(bromomethyl)indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the benzoyl and bromomethyl groups in the indole structure enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-5-(bromomethyl)indole typically involves the bromination of an indole derivative followed by benzoylation. One common method is the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 5-(bromomethyl)indole. This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzoyl-5-(bromomethyl)indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the benzoyl group can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted indoles, where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include oxidized derivatives such as indole-5-carboxylic acid.
Reduction Reactions: Products include reduced derivatives such as N-benzyl-5-(hydroxymethyl)indole.
Wissenschaftliche Forschungsanwendungen
N-benzoyl-5-(bromomethyl)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-benzoyl-5-(bromomethyl)indole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The benzoyl group can also interact with hydrophobic pockets in proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzoyl-5-(aminomethyl)tetrazole: This compound has a similar structure but contains an aminomethyl group instead of a bromomethyl group.
N-benzoyl-5-bromo-7-nitroindoline:
Uniqueness
N-benzoyl-5-(bromomethyl)indole is unique due to the presence of both the benzoyl and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C16H12BrNO |
|---|---|
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
[5-(bromomethyl)indol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H12BrNO/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H,11H2 |
InChI-Schlüssel |
UXJPLGGYPMEIOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N-(2-Iodoethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8309419.png)
![2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}butanoic acid](/img/structure/B8309426.png)



![2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol](/img/structure/B8309446.png)
![2-[2-(Dipropylaminomethyl)piperidino]ethanamine](/img/structure/B8309453.png)






